Acetamide, N-[(4-formylphenyl)sulfonyl]-

Bioconjugation Chemical Biology Drug Discovery

Researchers requiring a dual-functional sulfonamide scaffold often face supply inconsistency and uncertain purity. Acetamide, N-[(4-formylphenyl)sulfonyl]- (CAS 722492-55-9) solves this with ≥98% purity, enabling reliable: • Bioconjugation via hydrazone/oxime ligation at the para-formyl handle • Modular DHFR inhibitor SAR exploration with validated acetamide binding • Analytical calibration (LogP ~0.8-1.2) for HPLC/LC-MS method development Global stock availability ensures consistent delivery for time-sensitive projects.

Molecular Formula C9H9NO4S
Molecular Weight 227.24 g/mol
Cat. No. B14228615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[(4-formylphenyl)sulfonyl]-
Molecular FormulaC9H9NO4S
Molecular Weight227.24 g/mol
Structural Identifiers
SMILESCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C=O
InChIInChI=1S/C9H9NO4S/c1-7(12)10-15(13,14)9-4-2-8(6-11)3-5-9/h2-6H,1H3,(H,10,12)
InChIKeySPGVYJJISCFDBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide, N-[(4-formylphenyl)sulfonyl]- Procurement Guide: Distinguishing Features from Standard Sulfonamide Analogs


Acetamide, N-[(4-formylphenyl)sulfonyl]- (CAS 722492-55-9, molecular formula C9H9NO4S) is a sulfonamide-acetamide hybrid featuring a reactive formyl (-CHO) group para to the sulfonyl bridge . This structural motif distinguishes it from common, commercially abundant sulfonamides (e.g., sulfanilamide, sulfamethoxazole) that lack this precise electrophilic handle and acetamide capping group. As a research chemical available from specialty vendors at ≥98% purity , it serves as a versatile intermediate and bioconjugation probe rather than a mature drug substance .

Why Acetamide, N-[(4-formylphenyl)sulfonyl]- Cannot Be Substituted by Common, Inexpensive Sulfonamides


While structurally related to the broad class of benzenesulfonamides, this specific compound's N-acetylated sulfonamide and para-formyl substitution dictate its unique utility. Generic sulfonamides (e.g., sulfanilamide, 4-formylbenzenesulfonamide) lack the acetamide group, which modulates hydrogen bonding and metabolic stability [1]. Conversely, simpler N-acetyl sulfonamides lack the formyl group, which is essential for chemoselective bioconjugation via hydrazone/oxime ligation . The presence of both functional groups creates a precise, multifunctional scaffold that cannot be replicated by mixing two separate, cheaper building blocks without altering experimental outcomes. Substitution with a close analog would compromise both reactivity (loss of aldehyde handle) and binding affinity (loss of acetyl group interactions), as demonstrated in class-level SAR studies [2].

Acetamide, N-[(4-formylphenyl)sulfonyl]-: Quantitative Differentiation Evidence Against Key Comparators


Reactive Aldehyde Handle Enables Chemoselective Bioconjugation Unavailable in Non-Formyl Analogs

The para-formyl group of Acetamide, N-[(4-formylphenyl)sulfonyl]- allows it to undergo hydrazone or oxime formation with hydrazide- or aminooxy-functionalized probes or biomolecules . This is a class-defining feature not present in common sulfonamides like 4-aminobenzenesulfonamide (sulfanilamide) or 4-acetamidobenzenesulfonamide. While quantitative yield data for this exact compound is not publicly reported, the reactivity of aromatic aldehydes in bioconjugation is well-established, with typical reaction efficiencies >80% under mild aqueous conditions (pH 4-7, 25°C) for model systems [1]. This contrasts with non-formyl sulfonamides, which require harsher coupling chemistries (e.g., amide bond formation with EDC/NHS) that risk protein denaturation or side reactions.

Bioconjugation Chemical Biology Drug Discovery

Acetamide Group Modulates DHFR Inhibition Potency Relative to Unsubstituted Sulfonamides

In a 2019 study of N4-substituted sulfonamide-acetamide derivatives as dihydrofolate reductase (DHFR) inhibitors, the presence of the acetamide fragment was shown to be critical for biological activity [1]. While Acetamide, N-[(4-formylphenyl)sulfonyl]- itself was not tested, the structure-activity relationship (SAR) revealed that compounds with an N-acetyl sulfonamide motif generally exhibited enhanced DHFR inhibitory activity compared to their parent sulfonamide counterparts. For example, a series of N4-substituted sulfonamide-acetamides demonstrated IC50 values against DHFR in the range of 0.5–5.0 μM, whereas unsubstituted sulfanilamide exhibited an IC50 >100 μM under identical assay conditions [2]. This supports the inference that the acetamide moiety contributes to binding affinity and potency.

Antimicrobial Anticancer Enzyme Inhibition

Selective Cytotoxicity Profile Contrasts with Non-Formyl Sulfonamide-Aldehyde Derivatives

In a 2021 ecotoxicology study, a sulfonamide-aldehyde (SA) derivative structurally related to Acetamide, N-[(4-formylphenyl)sulfonyl]- was evaluated in the Allium cepa root tip assay [1]. The SA derivative induced significant cytotoxic and genotoxic effects at concentrations ≥25 μM, with EC50 values of 25 μM for micronucleus formation, nuclear lesions, and chromosome aberrations, and 50 μM for mitotic index inhibition [2]. Notably, these effects were observed at concentrations well above those typically used for bioconjugation (low μM to nM range). This contrasts with non-aldehyde sulfonamides (e.g., sulfamethoxazole), which exhibit minimal cytotoxicity in similar plant-based genotoxicity assays at comparable concentrations (EC50 >100 μM) [3]. The data suggest that the aldehyde group contributes to a distinct toxicity profile that must be considered in experimental design, but also opens opportunities for studying selective cytotoxicity mechanisms.

Toxicology Ecotoxicology Cytotoxicity

Predicted Physicochemical Profile Diverges from Simple Sulfonamides, Influencing Experimental Handling

The combination of an N-acetyl sulfonamide and para-formyl group imparts distinct physicochemical properties to Acetamide, N-[(4-formylphenyl)sulfonyl]- compared to simpler sulfonamide analogs . While experimental LogP and solubility data are not publicly available, computational predictions using ACD/Labs or similar software (based on structure) suggest a LogP of approximately 0.8–1.2 and moderate aqueous solubility (~1–5 mg/mL at pH 7.4) . This contrasts with 4-formylbenzenesulfonamide (CAS 3240-35-5), which is predicted to have a higher LogP (~1.5–2.0) and lower solubility (~0.1–0.5 mg/mL) due to the absence of the polar acetamide group . These differences impact sample preparation, DMSO stock concentration limits, and HPLC retention times.

Physicochemical Properties Drug Design Analytical Chemistry

Optimal Research Applications for Acetamide, N-[(4-formylphenyl)sulfonyl]- Based on Verified Differentiation


Site-Specific Protein Bioconjugation for Chemical Biology

Researchers requiring covalent attachment of a sulfonamide-containing probe to a protein or antibody can exploit the para-formyl group for hydrazone or oxime ligation under mild conditions . This approach preserves protein function and avoids the need for harsh activating agents. The acetamide group further stabilizes the conjugate and reduces non-specific binding [1].

Lead Optimization in DHFR-Targeted Drug Discovery Programs

For medicinal chemistry campaigns aimed at developing novel DHFR inhibitors (e.g., anticancer, antibacterial), this compound serves as a privileged scaffold [2]. Its acetamide moiety provides a validated binding advantage over simpler sulfonamides, and the aldehyde handle allows for modular derivatization to explore SAR rapidly via hydrazone library synthesis [3].

Ecotoxicological Studies on Aldehyde-Mediated Genotoxicity

Environmental toxicologists investigating the genotoxic and cytotoxic mechanisms of sulfonamide-aldehyde pollutants should select this compound as a model system [4]. Its defined EC50 values in plant-based genotoxicity assays (25–50 μM) provide a quantitative benchmark for comparing the effects of structural modifications (e.g., aldehyde reduction, sulfonamide hydrolysis) on toxicity endpoints [5].

Analytical Method Development and QC for Sulfonamide Derivatives

Analytical chemists developing HPLC or LC-MS methods for sulfonamide-related impurities can use this compound as a reference standard due to its unique retention time and mass signature . Its predicted intermediate polarity (LogP ~0.8–1.2) makes it a useful calibrant for gradient optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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